molecular formula C10H16ClNO B11900936 2-(Ethylamino)-1-phenylethanol hydrochloride

2-(Ethylamino)-1-phenylethanol hydrochloride

Cat. No.: B11900936
M. Wt: 201.69 g/mol
InChI Key: ANMGVADXQFMWQV-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-phenylethanol hydrochloride is an organic compound that belongs to the class of ethanolamines. It is characterized by the presence of an ethylamino group attached to a phenylethanol backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-phenylethanol hydrochloride typically involves the reaction of 2-phenylethanol with ethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H5CH2CH2OH+C2H5NH2C6H5CH2CH2NHC2H5+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}\text{C}_2\text{H}_5 + \text{H}_2\text{O} C6​H5​CH2​CH2​OH+C2​H5​NH2​→C6​H5​CH2​CH2​NHC2​H5​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-phenylethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetaldehyde, while reduction can produce ethylamine derivatives.

Scientific Research Applications

2-(Ethylamino)-1-phenylethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-phenylethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-phenylethanol hydrochloride
  • 2-(Propylamino)-1-phenylethanol hydrochloride
  • 2-(Butylamino)-1-phenylethanol hydrochloride

Uniqueness

2-(Ethylamino)-1-phenylethanol hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and interaction profiles, making it valuable for specific applications.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-(ethylamino)-1-phenylethanol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-11-8-10(12)9-6-4-3-5-7-9;/h3-7,10-12H,2,8H2,1H3;1H

InChI Key

ANMGVADXQFMWQV-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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